Acide folique D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

D-Folic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: D-Folic Acid is essential for studying cell division and DNA synthesis.

Medicine: It is used in the treatment of folate deficiency and related disorders such as megaloblastic anemia.

Industry: D-Folic Acid is used in the fortification of food products to prevent nutritional deficiencies.

Mécanisme D'action

Target of Action

D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of D-Folic Acid, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .

Mode of Action

D-Folic Acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of D-Folic Acid within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .

Biochemical Pathways

D-Folic Acid initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .

Pharmacokinetics

The pharmacokinetics of D-Folic Acid involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of D-Folic Acid is reported to be between 50-100% .

Result of Action

The primary result of D-Folic Acid’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .

Action Environment

The action, efficacy, and stability of D-Folic Acid can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .

Analyse Biochimique

Biochemical Properties

D-Folic Acid acts as the main character in a variety of synthetic biological reactions such as the synthesis of purines, pyrimidine (thus being indirectly implied in DNA synthesis), fixing and methylation of DNA . Therefore, physiological folate deficiency may be responsible for severe degenerative conditions, including neural tube defects in developing embryos and megaloblastic anaemia at any age .

Cellular Effects

D-Folic Acid helps our body to create and keep our cells healthy . It is constantly lost and has to be reintegrated daily; for this reason, D-Folic Acid supplements and food fortification are, nowadays, extremely diffused and well-established practices .

Molecular Mechanism

D-Folic Acid is an electroactive compound . It participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units .

Temporal Effects in Laboratory Settings

It is known that D-Folic Acid is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Metabolic Pathways

D-Folic Acid participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Being a water-soluble molecule, it is constantly lost and has to be reintegrated daily .

Subcellular Localization

It is known that D-Folic Acid is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-Folic Acid can be synthesized through several chemical routes. One common method involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the folic acid molecule.

Industrial Production Methods

Industrial production of D-Folic Acid often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce the necessary precursors, which are then chemically converted into D-Folic Acid . This method is cost-effective and scalable, making it suitable for mass production.

Analyse Des Réactions Chimiques

Types of Reactions

D-Folic Acid undergoes various chemical reactions, including:

Substitution: D-Folic Acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Dihydrofolate reductase is the primary enzyme involved in the reduction process.

Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include dihydrofolic acid, tetrahydrofolic acid, and various substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Folate: The naturally occurring form found in foods.

Folinic Acid: A derivative of folic acid used in cancer treatment.

Methotrexate: An antifolate drug used in chemotherapy.

Uniqueness

D-Folic Acid is unique in its stability and bioavailability compared to naturally occurring folate. It is more stable during food processing and storage, making it ideal for fortification and supplementation .

Propriétés

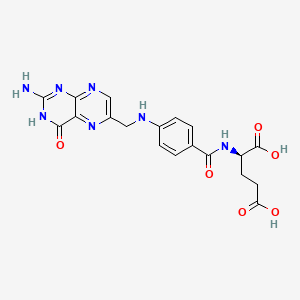

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.